molecular formula C9H12N2O4S B13646540 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide

Cat. No.: B13646540
M. Wt: 244.27 g/mol
InChI Key: UVZSHCLHYGXXJQ-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Methyl-3-nitrobenzenesulfonyl chloride+AmineThis compound+HCl\text{4-Methyl-3-nitrobenzenesulfonyl chloride} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} 4-Methyl-3-nitrobenzenesulfonyl chloride+Amine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-(4-Methyl-3-aminophenyl)ethane-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.

Comparison with Similar Compounds

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

    1-(4-Nitrophenyl)ethane-1-sulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    1-(4-Methylphenyl)ethane-1-sulfonamide: Lacks the nitro group, which may influence its electronic properties and reactivity.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-6-3-4-8(5-9(6)11(12)13)7(2)16(10,14)15/h3-5,7H,1-2H3,(H2,10,14,15)

InChI Key

UVZSHCLHYGXXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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